molecular formula C17H17ClN2O2 B8344751 N-(3-butyramidophenyl)-3-chlorobenzamide

N-(3-butyramidophenyl)-3-chlorobenzamide

Cat. No.: B8344751
M. Wt: 316.8 g/mol
InChI Key: MWILORKNFDQMOT-UHFFFAOYSA-N
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Description

N-(3-Butyramidophenyl)-3-chlorobenzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group attached to a phenyl ring substituted with a butyramido moiety at the meta position. This analysis focuses on compounds sharing the 3-chlorobenzamide core, with variations in substituents and functional groups.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C17H17ClN2O2/c1-2-5-16(21)19-14-8-4-9-15(11-14)20-17(22)12-6-3-7-13(18)10-12/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)

InChI Key

MWILORKNFDQMOT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The presence of bulky substituents (e.g., tert-butyl) reduces synthetic efficiency (43% yield) compared to electron-donating groups like benzyl/hydroxyl (74%) or simple phenyl (89%) .
  • Heterocyclic substituents (e.g., benzimidazole) achieve moderate yields (~65%), suggesting compatibility with amide coupling conditions .

Physicochemical Properties

Melting Points and Solubility
  • N-(Phenyl)-3-chlorobenzamide exhibits a lower melting point (135–138°C) than N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (167–169°C), likely due to hydrogen bonding from the hydroxyl group enhancing crystallinity .
Spectroscopic Data
  • 1H NMR Shifts :
    • Aromatic protons in 3-chlorobenzamide derivatives typically resonate between δ 7.3–8.0 ppm. For example, N-(tert-butyl)-3-chlorobenzamide shows signals at δ 7.69 (s, 1H) and δ 7.35 (t, J = 7.8 Hz, 1H) .
    • Hydroxyl groups (e.g., in N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide) appear as broad singlets near δ 9.37 .
Neuroprotective and Receptor-Targeting Potential
  • N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide and related benzimidazole derivatives are explored as neuroprotective agents targeting mGluR5, with moderate to high synthetic yields (54–70%) .
Anticancer and Kinase Inhibition
  • 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-chlorobenzamide (2d) was synthesized for kinetic protein inhibition studies, though biological data remain unspecified .

Stability and Drug-Likeness

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